Dual BuChE/FAAH Inhibition Potency Versus Single-Target Series Analogs
Among three series of natural phenol carbamates, the majority proved potent on a single target; only compound D12 (BuChE-IN-15) was identified as an effective dual BuChE/FAAH inhibitor with well-balanced nanomolar activity [1]. D12 inhibited human BuChE with an IC₅₀ of 81 nM and human FAAH with an IC₅₀ of 400 nM, whereas other carbamates in the same study showed strong preference for one target over the other [1]. For instance, the clinically used dual AChE/BuChE inhibitor rivastigmine lacks FAAH inhibitory activity entirely, precluding endocannabinoid-mediated neuroprotection [1].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | hBuChE IC₅₀ = 81 nM; hFAAH IC₅₀ = 400 nM |
| Comparator Or Baseline | Series analogs: single-target preference (potent on either BuChE or FAAH, but not both); Rivastigmine: AChE/BuChE inhibitor with no FAAH activity |
| Quantified Difference | D12 is the only compound in the series with nanomolar dual inhibition; ~5-fold selectivity for BuChE over FAAH (IC₅₀ ratio: 400/81 ≈ 4.9) |
| Conditions | In vitro enzyme inhibition assays using recombinant human BuChE and human FAAH |
Why This Matters
Procurement of BuChE-IN-15 is essential for studies requiring simultaneous engagement of both the cholinergic and endocannabinoid systems, a dual mechanism not achievable with any single-target analog or commercially available cholinesterase inhibitor.
- [1] Rong K, Li Z, Wu X, et al. Natural phenol carbamates: Selective BuChE/FAAH dual inhibitors show neuroprotection in an Alzheimer's disease mouse model. Eur J Med Chem. 2024;281:117003. View Source
